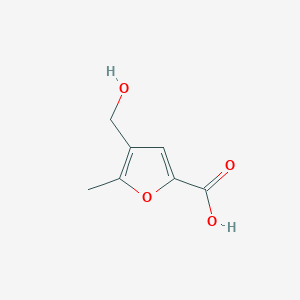

4-(Hydroxymethyl)-5-methylfuran-2-carboxylic acid

Description

Properties

IUPAC Name |

4-(hydroxymethyl)-5-methylfuran-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c1-4-5(3-8)2-6(11-4)7(9)10/h2,8H,3H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCRPFOPFFMDNKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)C(=O)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)-5-methylfuran-2-carboxylic acid typically involves the reaction of 5-hydroxymethylfurfural with suitable reagents under controlled conditions. One common method is the oxidation of 5-hydroxymethylfurfural using oxidizing agents such as potassium permanganate or nitric acid. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the conversion.

Industrial Production Methods: Industrial production of 4-(Hydroxymethyl)-5-methylfuran-2-carboxylic acid often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification and crystallization to obtain the final product in a pure form.

Types of Reactions:

Oxidation: 4-(Hydroxymethyl)-5-methylfuran-2-carboxylic acid can undergo oxidation reactions to form various derivatives. For example, oxidation with strong oxidizing agents can convert the hydroxymethyl group to a carboxylic acid group, resulting in the formation of 5-methylfuran-2,4-dicarboxylic acid.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group, forming 4-(Hydroxymethyl)-5-methylfuran-2-methanol.

Substitution: The compound can participate in substitution reactions where the hydroxymethyl group is replaced by other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, nitric acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products:

- 5-Methylfuran-2,4-dicarboxylic acid (oxidation product).

- 4-(Hydroxymethyl)-5-methylfuran-2-methanol (reduction product).

- Various substituted derivatives (substitution products).

Scientific Research Applications

Pharmaceutical Applications

4-(Hydroxymethyl)-5-methylfuran-2-carboxylic acid shows potential in pharmaceutical applications due to its biological activity. Research indicates that compounds structurally similar to it exhibit various biological activities, including antimicrobial properties. For instance, derivatives of related furan compounds have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli at low concentrations .

Case Study: Antimicrobial Activity

A study investigated the antimicrobial effects of methyl derivatives of 4-(Hydroxymethyl)-5-methylfuran-2-carboxylic acid. The minimum inhibitory concentration (MIC) was found to be as low as 1.00 µg/mL against Staphylococcus aureus, indicating its potential as a lead compound for developing new antibiotics .

Material Science Applications

The compound's chemical structure allows it to be used as an intermediate in synthesizing advanced materials. Its ability to undergo functionalization makes it suitable for creating polymers and other materials with tailored properties.

Research has shown that 4-(Hydroxymethyl)-5-methylfuran-2-carboxylic acid can interact with biological molecules, influencing cellular processes. For example, its derivatives have been studied for their roles in inhibiting bacterial swarming and swimming at trace concentrations, suggesting potential applications in controlling bacterial growth in various environments .

Case Study: Inhibition of Bacterial Swarming

A study demonstrated that furan-2-carboxylic acids, including derivatives of 4-(Hydroxymethyl)-5-methylfuran-2-carboxylic acid, effectively inhibited the swarming behavior of Escherichia coli at concentrations as low as 1.8 µg/L. This finding highlights the compound's potential use in developing antimicrobial agents or additives for food preservation .

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-5-methylfuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl and carboxylic acid groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Positional Isomers

5-(Hydroxymethyl)furan-2-carboxylic Acid (5-HMF-2-CA)

- CAS : 6338-41-6

- Structure : Hydroxymethyl group at C5, carboxylic acid at C2.

- Key Differences: The positional isomerism (C4 vs. C5 hydroxymethyl substitution) alters electronic properties and hydrogen-bonding capabilities.

5-Methylfuran-2-carboxylic Acid

- Synthesis : Prepared via cross-coupling of methyl 5-bromofuran-2-carboxylate with boronic acids ().

- This reduces its utility in high-value applications like FDCA-based polymers but simplifies its synthesis.

5-(4-Nitrophenyl)furan-2-carboxylic Acid

- Structure : A phenyl group with a nitro substituent at C4.

- Applications : Demonstrated antitubercular activity by targeting MbtI in Mycobacterium tuberculosis. Co-crystallization studies reveal π-π stacking interactions with aromatic residues in the enzyme ().

- Contrast : The nitro group enhances electrophilicity, enabling specific protein interactions absent in the hydroxymethyl/methyl-substituted compound.

Functional Group Variations

5-Formylfuran-2-carboxylic Acid

- CAS : 13529-17-4

- Structure : Formyl (-CHO) group at C5.

- Properties : The aldehyde group increases reactivity toward nucleophilic additions, making it a precursor for pharmaceuticals and agrochemicals ().

5-(Methoxycarbonyl)furan-2-carboxylic Acid

Physicochemical and Functional Comparisons

Biological Activity

4-(Hydroxymethyl)-5-methylfuran-2-carboxylic acid (HMFMCA) is a furan derivative that has gained attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is characterized by its unique structural features, including a hydroxymethyl group and a carboxylic acid functional group, which contribute to its reactivity and interaction with biological systems.

- Molecular Formula: C₈H₈O₄

- Molecular Weight: Approximately 168.15 g/mol

Biological Activity Overview

Research indicates that HMFMCA exhibits a range of biological activities, including:

-

Anticancer Activity:

- Studies have shown that HMFMCA demonstrates cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation.

- A notable study reported an IC50 value of approximately 62.37 µg/mL against HeLa cells, indicating significant potency .

-

Antibacterial Properties:

- HMFMCA shows antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains have been documented, with effective concentrations ranging around 250 µg/mL for pathogens like Bacillus subtilis and Escherichia coli.

- The compound's structural characteristics enhance its ability to disrupt bacterial cell membranes and inhibit growth .

-

Mechanism of Action:

- The biological activity of HMFMCA is attributed to its ability to interact with specific cellular targets, leading to alterations in metabolic pathways. It has been suggested that the compound may inhibit key enzymes involved in cellular respiration and proliferation, thereby exerting its anticancer effects .

Comparative Analysis with Related Compounds

To better understand the significance of HMFMCA's biological activity, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Anticancer Activity | Antibacterial Activity |

|---|---|---|---|

| Methyl 5-(hydroxymethyl)-2-furan carboxylate | Hydroxymethyl group at position 5 | Significant; IC50 = 62.37 µg/mL | MIC = 250 µg/mL against E. coli |

| Ethyl 5-(hydroxymethyl)furan-2-carboxylate | Ethyl instead of methyl at the ester position | Moderate; less potent than HMFMCA | Variable activity |

| Methyl 4-(hydroxymethyl)-5-methylfuran-2-carboxylate | Similar furan structure; different positioning | Notable; comparative studies ongoing | Active against multiple strains |

Case Studies

- Cytotoxicity Study:

- Antimicrobial Efficacy:

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 4-(hydroxymethyl)-5-methylfuran-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer :

- Step 1 : Start with furan-2-carboxylic acid derivatives. Introduce hydroxymethyl and methyl groups via nucleophilic substitution or Friedel-Crafts alkylation. For example, use hydroxymethylation reagents like formaldehyde under acidic or basic conditions .

- Step 2 : Optimize regioselectivity using catalysts (e.g., Lewis acids like AlCl₃) to direct substituents to positions 4 and 5 .

- Step 3 : Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity. Monitor purity via HPLC or TLC .

- Critical Parameters : Temperature (60–80°C), pH control (pH 7–9 for stability), and inert atmosphere to prevent oxidation .

Q. Which analytical techniques are most reliable for characterizing structural integrity and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., hydroxymethyl at δ 4.2–4.5 ppm, methyl at δ 2.1–2.3 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to quantify purity. Retention time comparisons against standards are critical .

- Mass Spectrometry (MS) : ESI-MS in negative ion mode to detect [M-H]⁻ peaks (e.g., m/z 170 for molecular ion) .

Q. What are the common chemical reactions involving this compound, and how do substituents influence reactivity?

- Methodological Answer :

- Oxidation : The hydroxymethyl group can oxidize to a carboxylic acid using KMnO₄ or CrO₃, yielding 2,5-dicarboxylic acid derivatives. Reaction conditions (pH, solvent) determine selectivity .

- Esterification : React with methanol/H₂SO₄ to form methyl esters, useful for derivatization in GC-MS analysis .

- Substitution : The methyl group at position 5 sterically hinders electrophilic substitution at adjacent positions, directing reactivity to position 3 .

Advanced Research Questions

Q. How can enzymatic processes be tailored to convert this compound into bio-based polymers like 2,5-furandicarboxylic acid (FDCA)?

- Methodological Answer :

- Enzyme Selection : Use aryl-alcohol oxidases (e.g., from Moesziomyces antarcticus) to oxidize the hydroxymethyl group. Optimize pH (6.5–7.5) and temperature (30–40°C) for enzyme stability .

- Co-Substrate Engineering : Add NAD⁺/NADH recycling systems to enhance catalytic efficiency. Monitor conversion via UV-Vis (λ = 340 nm for NADH depletion) .

- Yield Optimization : Fed-batch reactors with substrate concentrations ≤150 mM prevent enzyme inhibition. Achieve >90% conversion in 24 hours .

Q. What challenges arise in analyzing metabolic byproducts of this compound in biological systems?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate metabolites from urine or plasma. Avoid acidic conditions to prevent degradation .

- Detection Limits : LC-MS/MS with MRM transitions (e.g., m/z 170 → 125 for the parent compound) enhances sensitivity for trace metabolites .

- Artifact Prevention : Store samples at -80°C and add antioxidants (e.g., ascorbic acid) to stabilize reactive intermediates .

Q. How do steric and electronic effects of the methyl and hydroxymethyl groups influence stability under varying pH conditions?

- Methodological Answer :

- pH-Dependent Degradation :

| pH Range | Stability | Major Degradation Product |

|---|---|---|

| 2–4 | Low | 5-Methylfuran-2-carboxylic acid (via hydroxymethyl cleavage) |

| 7–9 | High | Stable zwitterionic form |

| >10 | Moderate | Oxidized dicarboxylic acid |

- Kinetic Studies : Use UV spectroscopy (λ = 280 nm) to track degradation rates. Activation energy (Eₐ) calculations via Arrhenius plots reveal susceptibility to hydrolysis .

Q. What role does this compound play in synthesizing drug intermediates, and how can regioselectivity be controlled?

- Methodological Answer :

- Amide Formation : React with amines (e.g., 4-aminophenyl derivatives) using DCC/DMAP as coupling agents. Regioselectivity is controlled by protecting the hydroxymethyl group with TBDMS-Cl .

- Biological Activity Screening : Test derivatives for antimicrobial activity (MIC assays) against E. coli and S. aureus. Substituent polarity correlates with membrane penetration efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.